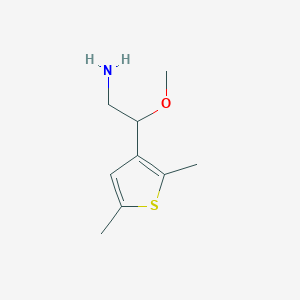
2-(2,5-Dimethylthiophen-3-YL)-2-methoxyethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,5-Dimethylthiophen-3-YL)-2-methoxyethan-1-amine is a compound belonging to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom.
Preparation Methods
The synthesis of 2-(2,5-Dimethylthiophen-3-YL)-2-methoxyethan-1-amine can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 1,2-dimethylthiophene with oxalyl chloride in the presence of metal chlorides such as aluminum chloride (AlCl3) or titanium tetrachloride (TiCl4). This reaction yields 1,2-bis(2,5-dimethylthiophen-3-yl)ethane-1,2-dione, which can then be further modified to obtain the desired compound .
Chemical Reactions Analysis
2-(2,5-Dimethylthiophen-3-YL)-2-methoxyethan-1-amine undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA), leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of corresponding alcohols or amines.
Substitution: Electrophilic substitution reactions are common for thiophene derivatives.
Scientific Research Applications
2-(2,5-Dimethylthiophen-3-YL)-2-methoxyethan-1-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2,5-Dimethylthiophen-3-YL)-2-methoxyethan-1-amine involves its interaction with specific molecular targets and pathways. The sulfur atom in the thiophene ring can participate in various chemical interactions, including hydrogen bonding and π-π stacking, which can influence the compound’s biological activity. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
2-(2,5-Dimethylthiophen-3-YL)-2-methoxyethan-1-amine can be compared with other thiophene derivatives such as:
2,5-Dimethylthiophene: A simpler thiophene derivative used in the synthesis of more complex molecules.
3-Acetyl-2,5-dimethylthiophene: Used in the synthesis of heterocyclic ketimines and other compounds.
2-(2-Cyanoacetamido)-4,5-dimethylthiophene-3-carboxamide: Known for its antioxidant activity.
Properties
Molecular Formula |
C9H15NOS |
|---|---|
Molecular Weight |
185.29 g/mol |
IUPAC Name |
2-(2,5-dimethylthiophen-3-yl)-2-methoxyethanamine |
InChI |
InChI=1S/C9H15NOS/c1-6-4-8(7(2)12-6)9(5-10)11-3/h4,9H,5,10H2,1-3H3 |
InChI Key |
QNARGVOOMKXFSA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(S1)C)C(CN)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-6-[methyl(prop-2-yn-1-yl)amino]pyrimidine-4-carboxylic acid](/img/structure/B13273005.png)
![(2,2-Dimethylpropyl)[2-(pyridin-2-yl)ethyl]amine](/img/structure/B13273012.png)
![1-[(2-Methylpropyl)amino]propan-2-one](/img/structure/B13273020.png)
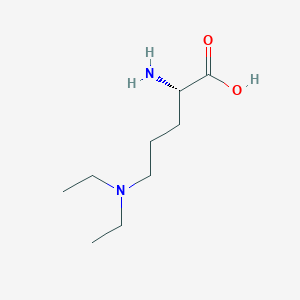
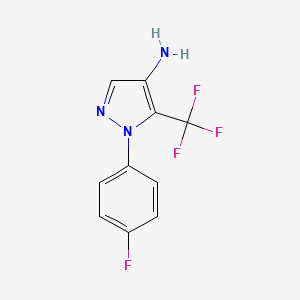
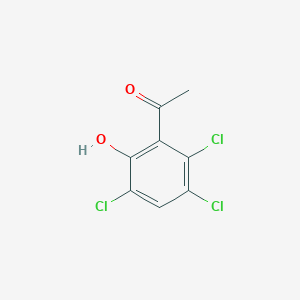
![(2-([6-(4-Methoxyphenyl)pyridazin-3-YL]oxy)ethyl)amine](/img/structure/B13273045.png)
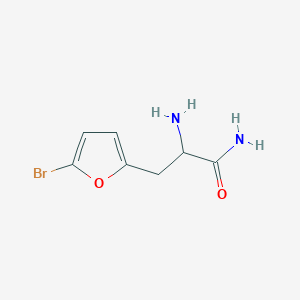
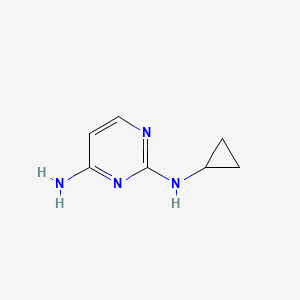
![2-Bromo-4-{[(pentan-3-yl)amino]methyl}phenol](/img/structure/B13273080.png)
![1-Oxa-4-azaspiro[4.7]dodecane](/img/structure/B13273086.png)
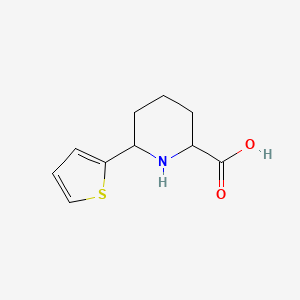
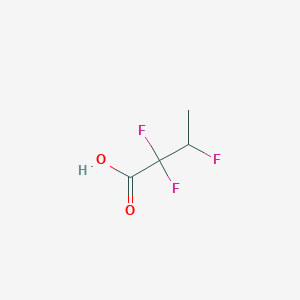
![1-[2-(4-Aminopiperidin-1-yl)acetyl]pyrrolidin-2-one](/img/structure/B13273106.png)
